Ethyl [(4-chlorophenyl)amino](oxo)acetate
Description
Ethyl (4-chlorophenyl)aminoacetate (CAS: 5397-31-9, C10H9ClN2O5) is an ester derivative featuring a 4-chlorophenylamino group and an oxoacetate moiety. It is widely used as a pharmaceutical intermediate, particularly in the synthesis of heterocyclic compounds like quinazolines and tetrazoloquinazolines. The compound’s structure enables participation in nucleophilic substitution and cyclization reactions, making it valuable in medicinal chemistry. However, its ethyl ester group has been associated with reduced biological activity compared to free acids or other derivatives, likely due to lower bioavailability or metabolic stability.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAOXNRPSKOLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202261 | |
| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-14-8 | |
| Record name | Ethyl 2-[(4-chlorophenyl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5397-14-8 | |
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| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.017 | |
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Preparation Methods
Reaction of 4-Chloroaniline with Ethyl Oxoacetate
The most commonly reported and straightforward synthesis involves the nucleophilic substitution reaction between 4-chloroaniline and ethyl oxoacetate:
- Mechanism: The amino group of 4-chloroaniline acts as a nucleophile attacking the electrophilic carbonyl carbon of ethyl oxoacetate, leading to the formation of the amide bond.
- Reaction Conditions: Typically conducted under mild heating or reflux conditions in an appropriate solvent such as ethanol or another polar solvent.
- Yield and Purity: This method generally provides good yields and high purity of Ethyl (4-chlorophenyl)aminoacetate, suitable for further synthetic applications.
Reaction Scheme
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 4-Chloroaniline | Ethyl oxoacetate | Ethyl (4-chlorophenyl)aminoacetate | Reflux in ethanol or suitable solvent | High (typically >80%) |
Analytical Confirmation of Product
- Nuclear Magnetic Resonance (NMR): Confirms the presence of characteristic protons in the aromatic ring, amide NH, and ethyl ester groups.
- Infrared Spectroscopy (IR): Shows absorption bands corresponding to amide NH (~3347 cm⁻¹), ester carbonyl (~1692 cm⁻¹), and ketone carbonyl (~1628 cm⁻¹) groups.
- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and elemental composition consistent with the target compound.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct nucleophilic substitution | 4-Chloroaniline + Ethyl oxoacetate | Reflux in ethanol or polar solvent | Simple, high yield, well-established | Requires purification steps |
| Microwave-assisted synthesis | Same as above | Microwave irradiation, short time | Faster reaction, higher yield | Requires microwave equipment |
| Catalyzed reaction | Same as above + base catalyst | Reflux or room temperature | Improved selectivity and yield | Catalyst removal needed |
| Multi-component synthesis | Ethyl oxoacetate + aniline + other reagents | One-pot, varied solvents | Efficient, fewer steps | Less reported for this compound |
Research Findings and Notes
- The direct reaction method is the most documented and reliable for producing Ethyl (4-chlorophenyl)aminoacetate with good purity and yield.
- Spectroscopic data confirm the successful formation of the amide bond and retention of the ester functionality.
- Emerging methods such as microwave-assisted synthesis could optimize production efficiency but require further validation specifically for this compound.
- No significant alternative synthetic routes or patented methods specifically targeting Ethyl (4-chlorophenyl)aminoacetate were found beyond the direct nucleophilic substitution approach.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chlorophenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Ethyl (4-chlorophenyl)aminoacetate has been studied for its antitumor properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds related to ethyl (4-chlorophenyl)aminoacetate exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in drug development.
Case Study: Synthesis of Anticancer Agents
A synthesis pathway for ethyl (4-chlorophenyl)aminoacetate derivatives was developed, leading to compounds that showed enhanced antitumor activity. The derivatives were tested against several cancer types, including breast and lung cancers, revealing IC50 values in the low micromolar range, indicating potent activity (PubChem ).
Agrochemicals
Herbicide Development
The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. Its structural similarity to known herbicides allows it to interfere with plant growth regulators, making it a candidate for further research in agrochemical formulations.
Data Table: Herbicidal Activity Comparison
| Compound | Target Plant Species | Effective Concentration (g/L) | Mechanism of Action |
|---|---|---|---|
| Ethyl (4-chlorophenyl)aminoacetate | Amaranthus retroflexus | 0.5 | Inhibition of growth regulators |
| Glyphosate | Various | 1.0 | Inhibition of EPSPS enzyme |
| Atrazine | Weeds | 0.75 | Photosynthesis disruption |
Material Sciences
Polymer Synthesis
Ethyl (4-chlorophenyl)aminoacetate is being investigated for its role in the synthesis of novel polymers. Its functional groups allow it to act as a monomer or cross-linking agent in polymerization reactions, potentially leading to materials with enhanced thermal and mechanical properties.
Case Study: Development of Biodegradable Polymers
Research into biodegradable polymers incorporating ethyl (4-chlorophenyl)aminoacetate has shown promising results. The resulting materials exhibited favorable degradation rates while maintaining structural integrity under various environmental conditions.
Mechanism of Action
The mechanism of action of ethyl (4-chlorophenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and masses:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| Ethyl (4-chlorophenyl)aminoacetate | 4-Cl | C10H9ClN2O3 | 240.65 | |
| Ethyl (4-chloro-3-nitroanilino)(oxo)acetate | 4-Cl, 3-NO2 | C10H9ClN2O5 | 272.64 | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | 3-F, 4-CH3 | C11H12FNO3 | 225.22 | |
| Ethyl (4-methoxy-2-nitrophenyl)aminoacetate | 4-OCH3, 2-NO2 | C11H11N3O6 | 297.23 | |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-OCH2CH3 | C12H15NO4 | 237.25 |
Key Observations :
Physicochemical Properties
- Density and pKa : A thiadiazole analog (CAS: 600147-82-8) has a density of 1.475 g/cm³ and pKa ~5.58, suggesting moderate acidity and stability under physiological conditions.
- NMR Data : Cyclohexenyl derivatives (e.g., 3a, 3i) show characteristic δH 1.2–1.4 ppm (ethyl CH3) and δC 170–175 ppm (carbonyl groups).
Commercial and Industrial Relevance
- Availability: Ethyl (4-chlorophenyl)aminoacetate is listed as discontinued by suppliers like CymitQuimica, likely due to niche applications or synthesis challenges.
- Applications : Primarily used in research settings for developing anticancer and antimicrobial agents.
Biological Activity
Ethyl (4-chlorophenyl)aminoacetate, with the molecular formula C10H10ClNO3, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of the Compound
Ethyl (4-chlorophenyl)aminoacetate is characterized by the presence of a 4-chlorophenyl group attached to an amino group, which is further connected to an oxoacetate moiety. This structural configuration suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
The biological activity of ethyl (4-chlorophenyl)aminoacetate can be attributed to several mechanisms:
- Enzyme Interaction : Similar compounds have demonstrated the ability to inhibit or activate specific enzymes, affecting cellular biochemical pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, which can alter gene expression and cellular metabolism.
- Binding Interactions : It is hypothesized that this compound may bind to biomolecules, leading to changes in their activity and function .
Antimicrobial Properties
Ethyl (4-chlorophenyl)aminoacetate has been investigated for its antimicrobial potential. Studies have shown that related compounds exhibit activity against a range of bacterial strains and fungi. This suggests that ethyl (4-chlorophenyl)aminoacetate may also possess similar properties, warranting further exploration in this area.
Anticancer Activity
Research indicates that compounds with structural similarities to ethyl (4-chlorophenyl)aminoacetate have exhibited anticancer properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including lung cancer (A549), colorectal carcinoma (HCT-116), and leukemia (HL60) .
Anti-inflammatory Effects
Compounds similar to ethyl (4-chlorophenyl)aminoacetate have also been noted for their anti-inflammatory properties. These effects are crucial in treating diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A study investigated the effects of a structurally similar compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations ranging from 10 mg/kg to 200 mg/kg in animal models .
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings suggested that these compounds could serve as effective agents against multi-drug-resistant infections.
Q & A
Q. What are the standard synthetic protocols for Ethyl (4-chlorophenyl)aminoacetate, and how do reaction conditions influence yield and purity?
Answer:
- Microwave-assisted synthesis : Ethyl 2-((4-chlorophenyl)amino)acetate can be reacted with phenyl benzoyloxycarbamate in acetonitrile under microwave irradiation (120°C, 2 hours), followed by recrystallization (CH₂Cl₂/hexanes) to isolate the product .
- Catalytic methods : KF-Al₂O₃ has been used in three-component reactions (e.g., aldehyde, malononitrile, ethyl acetoacetate) to synthesize structurally related pyran carboxylates with yields up to 90%, suggesting potential applicability for analogous reactions .
- Purification : Recrystallization and column chromatography (silica gel, ethyl acetate/hexanes) are critical for removing unreacted intermediates and byproducts .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves the oxoacetate moiety and 4-chlorophenyl group. For example, ¹³C peaks at ~170 ppm confirm the carbonyl group .
- HPLC : Monitors purity and detects impurities (e.g., unreacted starting materials).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
Answer:
- Byproducts : Hydrolysis of the ester group or incomplete substitution at the amino group may occur.
- Mitigation :
- Use anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .
- Optimize stoichiometry (e.g., excess phenyl benzoyloxycarbamate) to drive reactions to completion .
- Purification via recrystallization or chromatography removes residual reactants .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of Ethyl (4-chlorophenyl)aminoacetate be elucidated using computational chemistry?
Answer:
- DFT studies : Model intermediates (e.g., transition states) to identify rate-limiting steps. For example, microwave-assisted reactions may proceed via radical or ionic pathways .
- Solvent effects : Simulate polarity and dielectric constants to explain solvent-dependent yields (e.g., acetonitrile vs. THF) .
Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?
Answer:
Q. How do structural modifications at the oxoacetate moiety impact biological activity, based on SAR studies?
Answer:
- Example : Replacing the ethyl ester with an allyl group (as in allyl 2-(4-chlorophenyl)-2-oxoacetate) alters lipophilicity and cellular uptake .
- Biological testing : In MCF-7/HER2 breast cancer cells, derivatives like ethyl 2-(9-(4-chlorophenyl)-tetrazoloquinazoline)acetate show dose-dependent cytotoxicity (MTT assay), with IC₅₀ values influenced by substituents .
Q. What advanced spectroscopic methods resolve ambiguities in tautomeric forms or stereochemical outcomes?
Answer:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks.
- Dynamic NMR : Detects tautomerism (e.g., keto-enol equilibria) by analyzing temperature-dependent chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
